molecular formula C10H11ClN2O3 B086677 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide CAS No. 13558-78-6

2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide

Cat. No. B086677
CAS RN: 13558-78-6
M. Wt: 242.66 g/mol
InChI Key: ODWKXORLQVYKOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide has been explored in several studies. For instance, Sakai et al. (2022) discussed the synthesis of p-methoxybenzyl N-acetylcarbamate potassium salt, a compound related in structure and function to our compound of interest. These reagents were shown to be versatile equivalents of N-acetamide and protected nitrogen nucleophiles, useful in the synthesis of various natural and pharmaceutical products (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds has been the subject of various studies. Davis and Healy (2010) synthesized a compound with a core acetamide group and analyzed its crystal structure. They found that it crystallizes as non-planar discrete molecules linked by intermolecular hydrogen bonds (Davis & Healy, 2010).

Chemical Reactions and Properties

The chemical reactions and properties of acetamide derivatives have been widely studied. For instance, Coleman et al. (2000) discussed the metabolism of various chloroacetamide herbicides in liver microsomes, shedding light on the metabolic pathways and chemical properties of compounds similar to 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (Coleman et al., 2000).

Physical Properties Analysis

The physical properties of acetamide compounds are crucial for their practical applications. Zhou and Shu (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with similarities to 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide. They analyzed its IR and MS spectroscopy, providing insights into the physical properties of such compounds (Zhou & Shu, 2002).

Chemical Properties Analysis

Analyzing the chemical properties of acetamide derivatives is key to understanding their functionality in various applications. Studies such as those conducted by Gowda et al. (2007) have examined the crystal structures of acetanilides, providing valuable information on the chemical properties and potential applications of compounds like 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide (Gowda et al., 2007).

Scientific Research Applications

  • Metabolism in Human and Rat Liver Microsomes : A study by Coleman et al. (2000) focused on the metabolism of chloroacetamide herbicides, including acetochlor and alachlor, in human and rat liver microsomes. These compounds, similar in structure to 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide, are metabolized through a complex pathway involving the formation of DNA-reactive dialkylbenzoquinone imine. This study highlights the different metabolic rates and pathways in rats and humans, emphasizing the role of specific cytochrome P450 isoforms in the process (Coleman et al., 2000).

  • Soil Interaction and Herbicide Activity : A 1986 study by Banks and Robinson investigated the interaction of chloroacetamide herbicides, including acetochlor, with soil, particularly when covered with wheat straw. This research is significant for understanding how such herbicides interact with agricultural environments and their efficacy under different soil conditions (Banks & Robinson, 1986).

  • Chloroacetamide Inhibition in Algae : Weisshaar and Böger (1989) explored the inhibitory effects of chloroacetamide herbicides on fatty acid synthesis in green algae. Such studies are crucial for understanding the broader ecological impacts of these compounds on non-target organisms (Weisshaar & Böger, 1989).

  • Antimicrobial Properties : Debnath and Ganguly (2015) synthesized and evaluated N-aryl acetamide derivatives, including compounds structurally related to 2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide, for their antimicrobial properties. This study highlights the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

  • Biodegradation by Bacteria : Lee and Kim (2022) investigated the biodegradation of alachlor, a chloroacetanilide herbicide, by a newly isolated bacterial strain. Understanding the microbial degradation of such compounds is crucial for assessing their environmental fate and potential remediation strategies (Lee & Kim, 2022).

  • Zn(II) Complexes in Medicinal Chemistry : Sultana et al. (2016) explored Zn(II) complexes derived from aryl acetamides for their potential as enzyme inhibitors and anticancer agents. This research indicates the potential of acetamide derivatives in medicinal chemistry and drug development (Sultana et al., 2016).

properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWKXORLQVYKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407047
Record name 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide

CAS RN

13558-78-6
Record name 2-Chloro-N-[[(4-methoxyphenyl)amino]carbonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13558-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liang, ML Tang, Z Huo, C Zhang, X Sun - Molecules, 2020 - mdpi.com
An efficient approach to obtain functionalized rhodanines was developed through a base-assisted one-pot coupling and continuous cyclization of a primary amine, carbon disulfide, and …
Number of citations: 4 www.mdpi.com

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